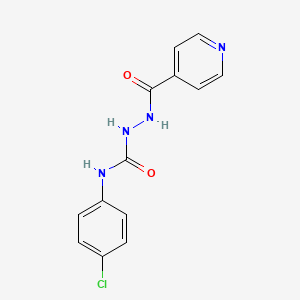

N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarboxamide

CAS No.: 6276-39-7

Cat. No.: VC19716326

Molecular Formula: C13H11ClN4O2

Molecular Weight: 290.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6276-39-7 |

|---|---|

| Molecular Formula | C13H11ClN4O2 |

| Molecular Weight | 290.70 g/mol |

| IUPAC Name | 1-(4-chlorophenyl)-3-(pyridine-4-carbonylamino)urea |

| Standard InChI | InChI=1S/C13H11ClN4O2/c14-10-1-3-11(4-2-10)16-13(20)18-17-12(19)9-5-7-15-8-6-9/h1-8H,(H,17,19)(H2,16,18,20) |

| Standard InChI Key | UFQCEDNQRVEOCF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1NC(=O)NNC(=O)C2=CC=NC=C2)Cl |

Introduction

Chemical Identity

Chemical Name: N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarboxamide

Molecular Formula: C13H11ClN4O2

Molecular Weight: 290.71 g/mol

Chemical Structure:

-

Core Functional Groups:

-

A hydrazinecarboxamide moiety

-

A 4-chlorophenyl substituent

-

A pyridin-4-ylcarbonyl group

-

The compound exhibits a combination of aromatic and amide functionalities, making it a candidate for diverse chemical reactivity and potential biological activity.

Synthesis

The synthesis of N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarboxamide typically involves multi-step reactions:

-

Formation of Hydrazide Intermediate:

-

The reaction begins with the coupling of hydrazine derivatives with an acid chloride or ester to form a hydrazide.

-

-

Introduction of Pyridine Carbonyl Group:

-

The hydrazide is further reacted with pyridine-4-carboxylic acid or its derivatives under controlled conditions.

-

-

Final Coupling Reaction:

-

The addition of the 4-chlorophenyl group is achieved using chlorinated aromatic compounds in the presence of coupling agents.

-

These steps are performed under inert conditions to prevent side reactions, ensuring high yield and purity.

Spectroscopic Characterization

The compound can be characterized using various analytical techniques:

| Technique | Key Observations |

|---|---|

| IR Spectroscopy | Peaks at ~3300 cm⁻¹ (N-H stretch), ~1660 cm⁻¹ (C=O stretch), and ~1590 cm⁻¹ (C=C). |

| NMR Spectroscopy | Signals for aromatic protons (~7–8 ppm), amide protons (~9–10 ppm), and pyridine (~8 ppm). |

| Mass Spectrometry | Molecular ion peak at m/z = 291, consistent with the molecular formula. |

Biological Significance

Compounds containing hydrazinecarboxamide and pyridine moieties are known for their pharmacological properties:

-

Antimicrobial Activity:

-

Anticancer Potential:

-

Hydrogen Bonding in Biological Systems:

-

The amide and hydrazine groups allow for hydrogen bonding, enhancing binding affinity to biological targets.

-

Applications

-

Drug Development:

-

The compound's structural features make it a candidate for drug discovery programs targeting antimicrobial or anticancer pathways.

-

-

Material Science:

-

Potential use as a precursor for functionalized polymers or coordination complexes due to its multiple reactive sites.

-

-

Synthetic Intermediate:

-

Useful in synthesizing heterocyclic compounds or other functionalized derivatives.

-

Research Gaps and Future Directions

Despite its promising features, further studies are required to explore:

-

Detailed pharmacokinetics and toxicity profiles.

-

Molecular docking studies to identify specific biological targets.

-

Optimization of synthetic routes for industrial scalability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume